molecular formula C9H15NO2 B13978657 6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid

6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B13978657
M. Wt: 169.22 g/mol
InChI Key: QQMASNQBLLSWKT-UHFFFAOYSA-N
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Description

6-Methyl-6-azaspiro[34]octane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the spiro ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This combination of features makes it particularly useful in certain synthetic and research applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

6-methyl-6-azaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c1-10-3-2-9(6-10)4-7(5-9)8(11)12/h7H,2-6H2,1H3,(H,11,12)

InChI Key

QQMASNQBLLSWKT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CC(C2)C(=O)O

Origin of Product

United States

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